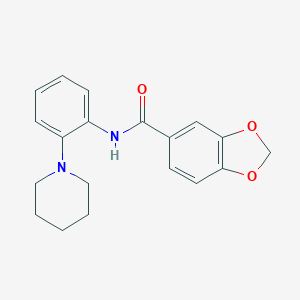
N-(2-piperidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-piperidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a research chemical that belongs to the class of psychoactive compounds. It was first synthesized in 2003 by a team of researchers at the University of Tokyo, Japan. BPAP is a potent dopamine receptor agonist and has been shown to have a wide range of biochemical and physiological effects.
作用机制
BPAP acts as a selective agonist of the dopamine D3 receptor, which is primarily located in the mesolimbic system of the brain. Activation of this receptor has been shown to increase dopamine release in the nucleus accumbens, a key region involved in reward and motivation. BPAP has also been shown to have moderate affinity for the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
BPAP has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to increase dopamine release in the nucleus accumbens and prefrontal cortex. BPAP has been reported to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
BPAP is a potent and selective dopamine receptor agonist, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, the high affinity of BPAP for the dopamine D3 receptor may limit its usefulness in studies where other dopamine receptors are of interest. The lack of information on the long-term effects of BPAP also limits its use in clinical studies.
未来方向
1. Investigate the potential use of BPAP in the treatment of drug addiction.
2. Study the long-term effects of BPAP on dopamine receptor function.
3. Investigate the potential use of BPAP in the treatment of other neurological and psychiatric disorders.
4. Develop more selective dopamine receptor agonists based on the structure of BPAP.
5. Investigate the potential use of BPAP as a cognitive enhancer in healthy individuals.
In conclusion, BPAP is a potent dopamine receptor agonist that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its unique pharmacological profile makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. Further research is needed to fully understand the potential of BPAP as a therapeutic agent.
合成方法
The synthesis of BPAP involves a multi-step process, starting with the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(piperidin-1-yl)aniline to form BPAP. The purity of the compound can be improved by recrystallization.
科学研究应用
BPAP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. BPAP has also been investigated for its potential use in the treatment of depression, schizophrenia, and drug addiction.
属性
分子式 |
C19H20N2O3 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
N-(2-piperidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c22-19(14-8-9-17-18(12-14)24-13-23-17)20-15-6-2-3-7-16(15)21-10-4-1-5-11-21/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,20,22) |
InChI 键 |
AZRJESBSCZGCCW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
规范 SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B251257.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251259.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251261.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251263.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251264.png)
![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B251267.png)

